6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride
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Overview
Description
6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride is a synthetic organic compound that features a trifluoromethyl group, an amino group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoroacetic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and amination .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the carboxylic acid group can produce alcohols.
Scientific Research Applications
6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The amino group can form hydrogen bonds with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
7-Aminoheptanoic acid: Similar structure but lacks the trifluoromethyl group.
6-Amino-7,7,7-trifluoroheptanoic acid methyl ester: A methyl ester derivative with different reactivity.
Uniqueness
6-Amino-7,7,7-trifluoroheptanoic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications where these properties are advantageous .
Properties
Molecular Formula |
C7H13ClF3NO2 |
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Molecular Weight |
235.63 g/mol |
IUPAC Name |
6-amino-7,7,7-trifluoroheptanoic acid;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c8-7(9,10)5(11)3-1-2-4-6(12)13;/h5H,1-4,11H2,(H,12,13);1H |
InChI Key |
HOXFVPQCWLWCGK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=O)O)CC(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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